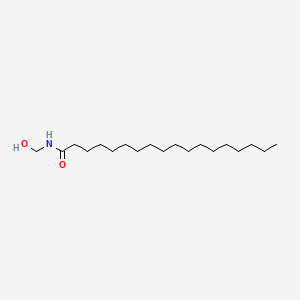

N-(Hydroxymethyl)stearamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3148. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(hydroxymethyl)octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)20-18-21/h21H,2-18H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOKTNSTUVKGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062998 | |

| Record name | Octadecanamide, N-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3370-35-2 | |

| Record name | N-(Hydroxymethyl)octadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3370-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Hydroxymethyl)stearamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003370352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Hydroxymethyl)stearamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanamide, N-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanamide, N-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(hydroxymethyl)stearamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(HYDROXYMETHYL)STEARAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRM7G7A444 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-(Hydroxymethyl)stearamide

Executive Summary

N-(Hydroxymethyl)stearamide (N-HMS), often referred to as methylol stearamide, represents a critical functionalization of the fatty amide backbone. While widely recognized in polymer chemistry as a slip agent and cross-linker, its relevance in drug development is growing as a potential prodrug moiety for increasing the lipophilicity or modifying the hydrolysis rates of amide-based pharmacophores.

This guide provides a rigorous, self-validating protocol for the synthesis of N-HMS via base-catalyzed hydroxymethylation. Unlike generic recipes, this workflow prioritizes the suppression of the thermodynamic dimer (methylene-bis-stearamide) and ensures high conversion rates through equilibrium control.

Mechanistic Principles

The synthesis relies on the nucleophilic addition of the stearamide nitrogen to the carbonyl carbon of formaldehyde. This reaction is reversible. The critical control point is pH; acid catalysis favors the formation of the methylene-bis-stearamide dimer (cross-linking), while base catalysis favors the N-methylol monomer.

Reaction Kinetics & Thermodynamics[3]

-

Forward Reaction: Nucleophilic attack requires activation. Under basic conditions, the amide nitrogen is partially deprotonated, increasing its nucleophilicity toward the formaldehyde carbonyl.

-

Reverse Reaction: At high temperatures or neutral/acidic pH, the hydroxymethyl group is labile, releasing formaldehyde (retro-aldol type mechanism).

-

Equilibrium Control: Using a slight excess of formaldehyde (paraformaldehyde source) and maintaining a pH of 8–9 drives the equilibrium toward the N-HMS product.

Mechanistic Pathway (DOT Visualization)

Figure 1: Base-catalyzed nucleophilic addition pathway. Note the reversibility indicated by the red dashed line, necessitating strict temperature control during isolation.

Synthetic Protocol

Safety Warning: Formaldehyde is a known carcinogen and sensitizer. All operations must be performed in a functioning fume hood.

Materials

-

Stearamide: >95% purity (primary amide source).

-

Paraformaldehyde: 95% (preferred over formalin to minimize water content).

-

Solvent: Ethanol (95% or absolute) or Isopropanol.

-

Catalyst: Sodium Hydroxide (NaOH) or Triethylamine (TEA). 20% aq. solution.

Step-by-Step Workflow

Phase 1: Reactant Solubilization

-

Charge a 3-neck round-bottom flask (equipped with a reflux condenser, thermometer, and magnetic stirrer) with Stearamide (10.0 g, 35.3 mmol) .

-

Add Ethanol (100 mL) .

-

Heat the mixture to 65–70°C . Stearamide is insoluble in cold ethanol but will dissolve to form a clear or slightly hazy solution at this temperature.

Phase 2: Activation and Addition

-

Adjust pH to 8–9 by adding catalytic amounts of NaOH (approx. 0.2 mL of 20% solution) . Critical: Do not exceed pH 10 to avoid hydrolysis of the amide bond.

-

Add Paraformaldehyde (1.27 g, 42.3 mmol) . This represents a 1.2 molar equivalent. Excess formaldehyde drives the equilibrium but complicates purification if too high.

-

Increase temperature to reflux (approx. 78°C) .

Phase 3: Reaction Monitoring

-

Maintain reflux for 2–3 hours .

-

Visual Check: The solution should become completely clear as the paraformaldehyde depolymerizes and reacts.

-

TLC Validation: Spot reaction mixture vs. starting stearamide (Mobile phase: Chloroform/Methanol 90:10). The product will be more polar (lower

) than stearamide.

Phase 4: Isolation and Purification

-

Hot Filtration: While still hot (>60°C), filter the solution rapidly to remove any unreacted paraformaldehyde or mechanical impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 4°C. N-HMS will crystallize as white, waxy plates.

-

Filtration: Collect the solid via vacuum filtration.

-

Washing: Wash the cake with cold ethanol (2 x 10 mL) to remove residual formaldehyde.

-

Drying: Dry in a vacuum oven at 40°C for 12 hours. Warning: Do not exceed 60°C during drying, as the compound can decompose back to stearamide and formaldehyde.

Analytical Characterization

To ensure the material is suitable for high-stakes applications (drug delivery or polymer engineering), it must pass the following characterization thresholds.

Spectroscopic Validation[5]

| Technique | Parameter | Stearamide (Starting Material) | This compound (Product) | Structural Insight |

| FTIR | Amide A (NH stretch) | Doublet (~3350, 3180 cm⁻¹) | Singlet (~3300 cm⁻¹) + Broad OH (~3400 cm⁻¹) | Conversion of Primary |

| FTIR | Amide I (C=O) | ~1640 cm⁻¹ | ~1650–1660 cm⁻¹ | Slight shift due to H-bonding changes |

| ¹H NMR | N-H | Broad singlet (5.5–6.0 ppm, 2H) | Broad triplet/singlet (1H) | Loss of one amide proton |

| ¹H NMR | N-CH ₂-O | Absent | Doublet/Singlet (~4.5–4.9 ppm, 2H) | Diagnostic Peak : Confirms hydroxymethylation |

| Melting Point | 109°C | 110–115°C (Decomposes) | Distinct sharp melt followed by gas evolution |

Purity Logic (Self-Validation)

-

The "Formaldehyde Test": If the final dried product smells strongly of formaldehyde, the reaction has reversed due to improper drying (too hot) or insufficient washing.

-

Solubility Check: The product should be significantly more soluble in hot polar solvents (ethanol) than the starting stearamide due to the hydroxyl group.

Experimental Workflow Diagram

Figure 2: Operational workflow emphasizing the critical drying temperature constraint to prevent product degradation.

Application Context in Drug Development

For the pharmaceutical scientist, N-HMS offers unique utility beyond its industrial lubricant heritage:

-

Prodrug Strategy: The N-hydroxymethyl group is a "soft" modification. In vivo, nonspecific esterases or physiological pH can reverse the reaction, releasing the parent amide. This is useful for temporarily increasing the hydrophilicity (via the OH group) or altering the crystal packing of an insoluble amide drug.

-

Excipient Functionality: As a lipid-based excipient, N-HMS can be utilized in solid lipid nanoparticles (SLNs). Its ability to hydrogen bond via the hydroxyl group allows for better encapsulation efficiency of polar active pharmaceutical ingredients (APIs) compared to plain stearamide.

References

-

Mechanism of Base-Catalyzed Amide-Formaldehyde Condensation

- Source: MDPI (Theoretical Study on Resorcinol-Formaldehyde, applicable mechanism).

-

Link:

-

Synthesis Protocol & Properties

-

Spectral Characterization (General Amide/Hydroxymethyl Data)

- Source: NIST Chemistry WebBook (Infrared assignments for alcohols/amides).

-

Link:

-

Industrial Application & Safety

- Source: ChemicalBook (CAS 3370-35-2 Properties and Safety).

-

Link:

Sources

Technical Monograph: Chemical Properties & Applications of N-(Hydroxymethyl)stearamide

Part 1: Executive Summary & Identification

N-(Hydroxymethyl)stearamide (N-MS) represents a specialized class of "reactive waxes"—fatty acid amides functionalized with a methylol group. Unlike inert fatty amides (e.g., stearamide) used purely as slip agents, the hydroxymethyl moiety in N-MS imparts chemical reactivity, allowing for covalent crosslinking and surface modification. This dual nature—lipophilic tail for lubrication/hydrophobicity and reactive headgroup for adhesion/crosslinking—makes it a critical excipient in advanced polymer matrices and a candidate for controlled-release lipid systems.

Critical Note on Chemical Identity:

-

Correction: The CAS number 3622-84-2 provided in the initial query corresponds to N-Butylbenzenesulfonamide, a distinct plasticizer. This guide strictly characterizes This compound (CAS 3370-35-2) .[1][3][5][6]

Part 2: Molecular Architecture & Physiochemical Profile

N-MS combines a C18 saturated fatty chain with a reactive hydroxymethyl-amide headgroup. The long alkyl chain drives self-assembly and barrier properties, while the methylol group (

Table 1: Physiochemical Specifications

| Property | Value / Description |

| Chemical Name | N-(Hydroxymethyl)octadecanamide |

| CAS Number | 3370-35-2 |

| Molecular Formula | |

| Molecular Weight | 313.52 g/mol |

| Melting Point | 107°C – 112°C (Grade dependent) |

| Appearance | White, waxy crystalline powder |

| Solubility (25°C) | Insoluble in water. Soluble in hot ethanol, chloroform, acetone, and toluene. |

| Partition Coefficient | |

| Reactivity | Heat-sensitive; undergoes acid-catalyzed self-condensation >130°C. |

Part 3: Synthesis & Manufacturing Dynamics

The synthesis of N-MS is a nucleophilic addition reaction (hydroxymethylation) where the nitrogen atom of stearamide attacks the carbonyl carbon of formaldehyde. This process requires basic catalysis to activate the amide nitrogen.

Synthesis Workflow Diagram

Caption: Base-catalyzed hydroxymethylation of stearamide. The reaction is reversible; equilibrium is driven toward the product by controlling pH and temperature.

Experimental Protocol: Laboratory Scale Synthesis

Self-Validating Protocol Design: This method uses pH control to prevent the formation of methylene-bis-stearamide (the crosslinked byproduct).

-

Reagent Prep: Charge a 3-neck flask with Stearamide (0.1 mol) and Paraformaldehyde (0.12 mol) . Suspend in Ethanol (95%, 150 mL) .

-

Catalysis: Add Triethylamine (TEA) or NaOH (aq) to adjust pH to 8.5–9.0 . Rationale: Acidic conditions trigger premature crosslinking; high basicity hydrolyzes the amide.

-

Reaction: Heat to 60–70°C with vigorous stirring. The mixture will clarify as the N-methylol derivative forms (it is more soluble than stearamide). Maintain for 2–3 hours.

-

Quenching: Cool to room temperature. The product will precipitate.

-

Purification: Filter the white solid. Wash with cold acetone to remove unreacted formaldehyde. Recrystallize from hot ethanol if high purity is required.

-

Validation: FTIR analysis should show a broad

stretch at

Part 4: Reactivity & Functional Mechanisms[7]

The utility of N-MS lies in its "latent" reactivity. It behaves as a stable wax at room temperature but functions as a crosslinker upon heating, particularly in the presence of acid catalysts.

Crosslinking Mechanism Diagram

Caption: Thermal curing pathways. Lower temperatures favor ether bridges; higher temperatures drive formaldehyde release to form stable methylene bridges.

Mechanistic Insight:

The hydroxymethyl group is a "masked" electrophile. Under acidic conditions (or thermal dehydration), it generates an

-

Self: Forming methylene-bis-stearamide crosslinks (increasing melting point and barrier strength).

-

Substrate: Reacting with hydroxyls (cellulose, starch) or amines (proteins) to covalently bond the hydrophobic stearyl tail to a hydrophilic surface.

Part 5: Applications in Material & Pharmaceutical Science

1. Controlled Release Matrices (Pharmaceutical)

While less common than simple stearates, N-MS offers a tunable release mechanism. By incorporating N-MS into a lipid matrix and heating, in situ crosslinking can occur, hardening the shell and slowing drug diffusion.

-

Function: Matrix stiffener and hydrophobicity enhancer.

-

Advantage: Unlike coating with a polymer, N-MS modifies the lipid matrix itself, reducing the "burst effect" in soluble drugs.

2. Polymer Processing (Industrial)

-

Slip Agent: In PVC and PLA processing, N-MS migrates to the surface. Unlike standard stearamide, the polar

group provides better anchorage to polar polymers (like PLA), preventing excessive "blooming" or white haze. -

Reactive Compatibilizer: It acts as a bridge between hydrophobic fillers (talc, calcium carbonate) and polymer matrices, improving dispersion and impact strength.

Part 6: Safety & Toxicology (GHS Standards)

Hazard Classification: Warning

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4.

-

Sensitization: Potential skin sensitizer due to low-level formaldehyde release upon degradation.

| Hazard Code | Statement | Precaution |

| H302 | Harmful if swallowed. | Do not eat/drink in lab. |

| H312 | Harmful in contact with skin.[7] | Wear nitrile gloves. |

| H332 | Harmful if inhaled.[8] | Use dust mask/fume hood. |

Handling Protocol:

Store in a cool, dry place (

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 76896, Octadecanamide, N-(hydroxymethyl)-.[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023).[5] Registration Dossier: this compound. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. N-HYDROXYMETHYL-STEARAMIDE | 3370-35-2 [chemicalbook.com]

- 3. N-HYDROXYMETHYL-STEARAMIDE | 3370-35-2 [chemicalbook.com]

- 4. Octadecanamide,N-(hydroxymethyl) | CAS#:3370-35-2 | Chemsrc [chemsrc.com]

- 5. Octadecanamide, N-(hydroxymethyl)- | C19H39NO2 | CID 76896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. media.knowde.com [media.knowde.com]

- 8. lgchemon.com [lgchemon.com]

Spectroscopic data for N-(Hydroxymethyl)stearamide

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(Hydroxymethyl)stearamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential spectroscopic data for this compound (C₁₉H₃₉NO₂), a fatty acid amide with applications in various industrial and research fields.[1] The structural elucidation and quality control of this molecule rely critically on a multi-technique spectroscopic approach. This document is intended for researchers, chemists, and drug development professionals, offering both interpreted spectral data and the underlying experimental protocols necessary for its acquisition.

We will explore the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide a framework that is not just procedural, but also educational.

Molecular Structure and Physicochemical Context

This compound is derived from stearic acid, a long-chain saturated fatty acid. The molecule incorporates a hydrophilic hydroxymethyl group attached to the amide nitrogen, creating a molecule with both significant hydrophobic character from the C17 alkyl chain and polar functionality from the amide and alcohol groups.

-

Molecular Formula: C₁₉H₃₉NO₂

-

Molecular Weight: 313.52 g/mol [2]

-

Appearance: Typically a white, waxy solid.[3]

The synthesis of this compound is generally achieved through the N-hydroxymethylation of stearamide, often by reacting it with formaldehyde.[5] Understanding this synthetic route is crucial as it informs potential impurities that may be spectrally relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural confirmation of this compound. Analysis is typically conducted in deuterated solvents such as Chloroform-d (CDCl₃) or DMSO-d₆.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The long alkyl chain results in significant signal overlap in the upfield region, but the protons on and near the functional groups provide distinct, diagnostic signals.

Expected ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

|---|---|---|---|

| -CH₃ (Terminal methyl) | ~0.88 | Triplet (t) | The terminal group of the stearyl chain, coupled to the adjacent CH₂. |

| -(CH₂)₁₅- (Bulk methylene) | ~1.25 | Broad Singlet / Multiplet | A large, integrated signal representing the 30 protons of the main alkyl chain. |

| -CH₂-C=O (α-Methylene) | ~2.20 | Triplet (t) | Deshielded by the adjacent carbonyl group. Its coupling to the β-CH₂ gives a triplet. |

| -NH- (Amide proton) | ~5.5 - 6.5 | Broad Triplet (br t) | Chemical shift is solvent and concentration-dependent. Broadened due to quadrupolar coupling with Nitrogen and exchange. Expected to couple to the N-CH₂ protons. |

| -OH (Hydroxyl proton) | Variable (~2.0 - 4.0) | Broad Singlet / Triplet | Highly variable and dependent on solvent, concentration, and temperature. May couple to the N-CH₂ protons. |

| -N-CH₂-O- (Hydroxymethyl) | ~4.8 - 5.2 | Doublet (d) or Doublet of Doublets (dd) | Deshielded by both Nitrogen and Oxygen. It is coupled to the NH proton and potentially the OH proton, leading to splitting. |

Causality in ¹H NMR Interpretation: The downfield shift of the α-methylene protons (~2.20 ppm) is a direct consequence of the electron-withdrawing inductive effect of the carbonyl group. Similarly, the N-CH₂-O protons are significantly deshielded by the adjacent electronegative nitrogen and oxygen atoms. The broadness of the NH and OH signals is a classic indicator of exchange with trace amounts of water in the solvent or intermolecular hydrogen bonding.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon environment. Given the symmetry of the long alkyl chain, many of the methylene carbons will overlap.

Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) | Key Insights |

|---|---|---|

| -C=O (Amide Carbonyl) | ~175 | The most downfield signal, characteristic of an amide carbonyl. |

| -N-CH₂-O- (Hydroxymethyl) | ~65 - 70 | Significantly deshielded by the directly attached N and O atoms. |

| -CH₂-C=O (α-Methylene) | ~36 | Influenced by the adjacent carbonyl group. |

| -(CH₂)₁₅- (Bulk methylene) | ~22 - 32 | A cluster of signals for the carbons in the long alkyl chain. |

| -CH₃ (Terminal methyl) | ~14 | The most upfield signal, typical for a terminal methyl group. |

Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm.[6]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.[7]

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire data using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and its longer relaxation times, significantly more scans (e.g., 1024 or more) are required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

-

Diagram: NMR Spectroscopy Workflow

Caption: Workflow for NMR sample preparation, acquisition, and data processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Functional Group |

|---|---|---|---|

| ~3400 (broad) | O-H stretch | Strong, Broad | Alcohol (-OH) |

| ~3300 (broad) | N-H stretch | Strong, Broad | Amide (-NH) |

| 2850 - 2960 | C-H stretch | Strong | Alkyl Chain (-CH₂, -CH₃) |

| ~1640 | C=O stretch (Amide I) | Strong | Amide (-C=O) |

| ~1550 | N-H bend (Amide II) | Medium | Amide (-NH) |

| ~1050 | C-O stretch | Medium | Alcohol (-C-OH) |

Causality in IR Interpretation: The broadness of the O-H and N-H stretching bands is a direct result of intermolecular hydrogen bonding, which creates a continuum of vibrational energies. The position of the amide C=O stretch at a relatively low wavenumber (~1640 cm⁻¹) compared to ketones (~1715 cm⁻¹) is due to the resonance delocalization of the nitrogen lone pair, which reduces the double-bond character of the carbonyl.[8]

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique for acquiring IR spectra of solid samples with minimal preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure firm and even contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically performs the background subtraction.

-

Identify and label the major absorption peaks, comparing them to known correlation charts.

-

Diagram: ATR-IR Spectroscopy Workflow

Caption: Standard workflow for acquiring an ATR-IR spectrum of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity and structural features. Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.

Expected Mass Spectrometry Data

| m/z Value | Ion | Fragmentation Origin | Key Insights |

|---|---|---|---|

| 314.31 | [M+H]⁺ | Protonated Molecular Ion | Confirms the molecular weight (313.52 Da). |

| 336.29 | [M+Na]⁺ | Sodiated Molecular Ion | Commonly observed adduct in ESI-MS. |

| 296.29 | [M+H - H₂O]⁺ | Loss of water from the hydroxyl group. | A common fragmentation pathway for alcohols. |

| 284.30 | [M+H - CH₂O]⁺ | Loss of formaldehyde. | Characteristic fragmentation of an N-hydroxymethyl group. |

| Various | CₙH₂ₙ₊₁ | Cleavage along the alkyl chain. | A series of peaks separated by 14 Da (CH₂) is characteristic of a long fatty acid chain. |

Causality in MS Fragmentation: The N-hydroxymethyl group is prone to characteristic losses. The loss of water ([M+H - H₂O]⁺) is a thermodynamically favorable process for the protonated molecule. The cleavage to lose formaldehyde ([M+H - CH₂O]⁺) is a key diagnostic fragmentation that points directly to the N-CH₂-OH moiety. The long alkyl chain will typically undergo fragmentation, but the most structurally informative peaks are those related to the functional groups.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~10-50 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap, or FT-ICR) for accurate mass measurements.

-

Calibrate the instrument using a known standard immediately prior to analysis.

-

Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable spray and maximum ion signal.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.

-

If fragmentation data is desired, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 314.3) and subjecting it to Collision-Induced Dissociation (CID).

-

Conclusion

The structural verification of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the functional groups. IR spectroscopy offers a rapid confirmation of the presence of amide, alcohol, and alkyl functionalities. Finally, high-resolution mass spectrometry validates the elemental composition and provides key fragmentation data that corroborates the presence of the N-hydroxymethyl group. The protocols and expected data presented in this guide provide a self-validating system for the comprehensive characterization of this molecule, ensuring high confidence in its identity and purity for research and development applications.

References

-

Connect Chemicals. (n.d.). Stearylstearamid | CAS 13276-08-9. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76896, Octadecanamide, N-(hydroxymethyl)-. Retrieved from [Link]

-

MDPI. (2011). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Sources

- 1. Octadecanamide, N-(hydroxymethyl)- | C19H39NO2 | CID 76896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Stearylstearamid | CAS 13276-08-9 | Connect Chemicals [connectchemicals.com]

- 4. N-HYDROXYMETHYL-STEARAMIDE | 3370-35-2 [chemicalbook.com]

- 5. Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

Technical Analysis: 1H NMR Characterization of N-(Hydroxymethyl)stearamide

Topic: 1H NMR Spectrum of N-(Hydroxymethyl)stearamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, Drug Development Professionals

Executive Summary & Structural Context

This compound (N-HMS) represents a critical class of "methylol" fatty acid amides, widely utilized as crosslinking agents in polymer chemistry and hydrophobic modifiers in pharmaceutical formulations. Unlike simple fatty amides, the N-HMS molecule possesses a reactive N-methylol functionality (

For the analytical scientist, the 1H NMR spectrum of N-HMS is not merely a verification of identity; it is a diagnostic tool for assessing reaction completeness (conversion of stearamide), sample purity (presence of free formaldehyde), and moisture content (proton exchange rates).

This guide delineates the spectral fingerprint of N-HMS, emphasizing the diagnostic coupling patterns visible only under specific solvent conditions.

Experimental Methodology: The Self-Validating Protocol

To obtain a spectrum that serves as a structural proof, one must control proton exchange. The N-methylol group contains two exchangeable protons (

Solvent Selection Strategy

Primary Recommendation: DMSO-

-

Rationale: DMSO acts as a hydrogen-bond acceptor, effectively "freezing" the exchange of amide and hydroxyl protons. This allows for the observation of vicinal couplings (

and -

Concentration: 10–15 mg in 0.6 mL DMSO-

. -

Temperature: 298 K (25°C). Elevated temperatures may induce exchange or degradation (reversal to stearamide + formaldehyde).

Acquisition Parameters[1]

-

Pulse Sequence: Standard zg30 or zg45.

-

Relaxation Delay (D1):

2.0 seconds (essential for accurate integration of the terminal methyl vs. the amide proton). -

Scans (NS): 16–32 (sufficient due to the high proton count of the stearyl tail).

Spectral Analysis & Assignments

The spectrum of N-HMS can be divided into three distinct zones: the Stearyl Fingerprint (0.8–2.3 ppm), the Diagnostic Methylol Zone (4.0–6.5 ppm), and the Amide Region (8.0+ ppm).

Data Summary Table (in DMSO- )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Fragment |

| 0.85 | Triplet ( | 3H | Terminal Methyl | |

| 1.23 | Broad Singlet ( | 28H | Bulk Methylene | |

| 1.48 | Multiplet | 2H | ||

| 2.12 | Triplet ( | 2H | ||

| 4.52 | Doublet of Doublets ( | 2H | N-Methylene | |

| 5.45 | Triplet ( | 1H | Hydroxyl Proton | |

| 8.20 | Triplet ( | 1H | Amide Proton |

> Note: Chemical shifts may vary slightly (

Detailed Mechanistic Analysis

The Diagnostic Methylol Zone (4.0 – 6.0 ppm)

This is the most critical region. In a pure, dry sample, the methylene bridge (

-

Coupling 1: To the Amide NH (

). -

Coupling 2: To the Hydroxyl OH (

).

Validation Check: If the

The Hydroxyl proton (

The Stearyl Fingerprint (0.8 – 2.3 ppm)

This region confirms the fatty acid chain length.

-

The

-methylene protons (2.12 ppm) are deshielded by the adjacent carbonyl group. -

The integration ratio of the Terminal Methyl (0.85 ppm) to the

-methylene (2.12 ppm) should be exactly 3:2. Deviations here indicate impurities (e.g., free fatty acids or dimers).

Visualization of Structural Logic

The following diagram illustrates the connectivity and the specific coupling pathways that must be verified in the NMR spectrum.

Caption: Structural connectivity of this compound showing the critical vicinal coupling network between NH, CH2, and OH protons observable in DMSO-d6.

Troubleshooting & Impurity Profiling

In drug development and polymer synthesis, purity is paramount. The NMR spectrum reveals common synthesis byproducts.

Common Impurities

-

Stearamide (Starting Material):

-

Look for two broad singlets for the

group around 6.7 ppm and 7.2 ppm. -

Cause: Incomplete reaction with formaldehyde.

-

-

Paraformaldehyde (Polymerized HCHO):

-

Look for a singlet around 9.5–9.7 ppm (free aldehyde) or a broad signal near 4.6–4.8 ppm (polymeric).

-

-

Methylenebis(stearamide) (Dimer):

-

Structure:

. -

Diagnostic: The methylene bridge shifts upfield to approx 4.3–4.4 ppm and appears as a triplet (coupling to two NHs) or broad multiplet. The OH signal will be absent.

-

Decision Tree for Spectral Validation

Caption: Logical workflow for validating this compound purity based on N-CH2 splitting patterns.

References

-

Abraham, R. J. (2013). 1H NMR spectra.[1][2][3][4][5][6][7][8][9][10] Part 30: 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. Link

-

Hoidy, W. H., et al. (2010).[6] Chemical synthesis and characterization of N-hydroxy-N-methyl fattyamide from palm oil. Oriental Journal of Chemistry. Link

-

RSC Data. (2014).[1] 1H NMR (DMSO-d6) Standard Protocols for Amide Derivatives. Royal Society of Chemistry / Electronic Supplementary Information. Link

-

Fisher Scientific. (2024). Methyl sulfoxide-d6 for NMR spectroscopy: Specification and Properties. Link

Sources

- 1. rsc.org [rsc.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.pdx.edu [web.pdx.edu]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. oaepublish.com [oaepublish.com]

- 9. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

Strategic FTIR Analysis of N-(Hydroxymethyl)stearamide: Structural Validation & Functional Profiling

Executive Summary

N-(Hydroxymethyl)stearamide (N-HMS) represents a critical functional derivative of stearamide, distinguished by the introduction of a reactive methylol (

This guide provides a rigorous framework for the vibrational characterization of N-HMS. Unlike standard fatty acid amides, N-HMS exhibits a complex spectral signature where hydrogen bonding networks significantly influence peak topology. As a Senior Application Scientist, I will guide you through the structural validation of this compound, focusing on distinguishing the methylol "fingerprint" from the stearyl backbone and identifying common artifacts that compromise data integrity.

Molecular Architecture & Vibrational Theory

To interpret the FTIR spectrum accurately, we must first map the vibrational modes to the specific molecular architecture. N-HMS (

-

The Hydrophobic Tail: A long aliphatic stearyl chain dominated by

stretching and bending. -

The Amide Core: The rigid

linkage responsible for the characteristic Amide I and II bands. -

The Reactive Head: The N-methylol group, introducing

stretching and

Visualization: Vibrational Topology Map

The following diagram maps the core functional groups to their expected spectral regions.

Figure 1: Vibrational topology map linking N-HMS structural motifs to specific FTIR spectral regions.

Experimental Methodology

Protocol Selection: ATR vs. Transmission

For N-HMS, the choice of sampling technique dictates spectral quality, particularly in the hydroxyl region.

| Feature | Attenuated Total Reflectance (ATR) | Transmission (KBr Pellet) |

| Preparation | None (Direct solid contact) | Grinding with KBr (1:100 ratio) |

| Pathlength | Fixed (~2 µm) | Variable (User dependent) |

| H-Bonding | Preserves native H-bonding network | Grinding may disrupt weak H-bonds |

| Water Artifacts | Minimal | High (KBr is hygroscopic) |

| Recommendation | Primary Choice for QC and rapid ID | Secondary Choice for trace analysis |

Step-by-Step Acquisition Protocol (ATR)

-

Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure the energy throughput is >95% of the background.

-

Background Scan: Collect a background spectrum (air) using the same parameters as the sample (typically 4 cm⁻¹ resolution, 32 scans).

-

Sample Loading: Place ~10 mg of N-HMS powder onto the crystal.

-

Compression: Apply pressure using the anvil. Crucial: Monitor the live preview. Stop tightening when peak heights stabilize. Over-compression can shift crystalline bands.

-

Acquisition: Scan from 4000 to 600 cm⁻¹.

-

Post-Processing: Apply Automatic Baseline Correction. Do not apply smoothing unless the signal-to-noise ratio is poor, as this masks doublet splitting in the aliphatic region.

Spectral Interpretation & Decoding

This section details the assignment of bands.[1][2] The values provided are typical for solid-state samples; slight shifts (±5 cm⁻¹) may occur due to crystalline packing.

A. The High-Frequency Region (4000 – 2500 cm⁻¹)

This region confirms the "Hydroxymethyl" modification.

-

3300 – 3400 cm⁻¹ (O-H & N-H Stretches):

-

Unlike Stearamide, which shows distinct N-H doublets (asymmetric/symmetric) if primary, N-HMS shows a broad, coalesced band .

-

Mechanism: The

group engages in extensive hydrogen bonding with the amide carbonyl, broadening the peak. -

Diagnostic Check: A sharp spike at ~3600 cm⁻¹ indicates free (non-bonded) hydroxyls, suggesting the sample is dissolved or in a gas phase, which is rare for solid N-HMS [1].

-

-

2918 & 2849 cm⁻¹ (C-H Stretches):

-

Assignment: Asymmetric and symmetric stretching of the methylene (

) groups in the stearyl chain. -

Intensity: These should be the strongest peaks in the spectrum.

-

Quality Control: If these peaks are flattened or distorted, the detector is saturated. Reduce sample contact or pathlength.

-

B. The Fingerprint Region (1700 – 600 cm⁻¹)

This is where the specificity lies.

-

1640 – 1660 cm⁻¹ (Amide I):

-

1540 – 1560 cm⁻¹ (Amide II):

-

Assignment: Coupled

bending and -

Differentiation: This band is characteristic of secondary amides. Its presence confirms the amide linkage is intact.

-

-

1000 – 1050 cm⁻¹ (C-O Stretch - The Differentiator):

-

Assignment: Primary alcohol

stretch from the -

Criticality: This is the diagnostic peak. Plain stearamide lacks absorption in this specific window. If this peak is absent, your sample has likely degraded (hydrolysis of the methylol group) or is mislabeled [3].

-

Summary Table of Characteristic Bands

| Wavenumber (cm⁻¹) | Functional Group | Assignment | Intensity |

| 3300-3400 | Stretching (H-bonded) | Broad, Medium | |

| 2918 | Asym. Stretch (Stearyl) | Strong | |

| 2849 | Sym. Stretch (Stearyl) | Strong | |

| 1640-1660 | Amide I | Strong | |

| 1540-1560 | Amide II | Medium/Strong | |

| 1460-1470 | Scissoring | Medium | |

| 1010-1050 | Primary Alcohol Stretch | Medium | |

| 720 | Rocking (Long chain) | Weak |

Application Case: Monitoring Crosslinking

N-HMS is often used as a crosslinker where the methylol group condenses to form methylene bridges (

Experimental Logic: As the crosslinking proceeds (usually heat-induced), the methylol group is consumed.

-

Indicator: The decrease of the

stretch at ~1020 cm⁻¹ and the decrease of the broad -

Validation: The appearance of new bands associated with the crosslink (e.g., ether C-O-C stretches) may occur, but the loss of the methylol signal is the most reliable metric.

Figure 2: Workflow for monitoring the consumption of N-methylol groups during crosslinking reactions.

Troubleshooting & Common Artifacts

The "Water Mask"

The broad

-

Solution: Always purge the FTIR bench with dry nitrogen or dry air for 15 minutes before scanning. If using ATR, ensure the sample is dry.

Crystallinity Effects

Long alkyl chains (stearyl) can crystallize.

-

Observation: The

scissoring band at ~1470 cm⁻¹ may split into a doublet (1473/1463 cm⁻¹) in highly crystalline samples. -

Action: This is not an impurity. It indicates highly ordered packing of the aliphatic tails. Do not mistake this for a chemical change [4].

CO₂ Interference

A doublet at 2350 cm⁻¹.

-

Cause: Changes in background

levels between background and sample scans. -

Action: Ignore this region; it contains no structural information for N-HMS.

References

-

LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. (2025). Available at: [Link]

-

Specac Application Notes. Interpreting Infrared Spectra: Amides and Amines. Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[4] (General reference for Stearamide and Alcohol shifts). Available at: [Link]

- Coates, J.Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. (2000).

Sources

- 1. Molecular structure, vibrational spectra and nonlinear optical properties of orthoarsenic acid-tris-(hydroxymethyl)-aminomethane DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry Fragmentation of N-(Hydroxymethyl)stearamide

Executive Summary

N-(Hydroxymethyl)stearamide (CAS: 3370-35-2), often utilized as a slip agent and antiblocking additive in polyolefin films, presents unique challenges in mass spectrometry due to the thermal and kinetic lability of its N-hydroxymethyl (N-methylol) group. Unlike simple fatty amides (e.g., Stearamide), this molecule undergoes a distinct deformylation pathway—the loss of formaldehyde (

This guide provides a mechanistic breakdown of its fragmentation, distinguishing between artifactual thermal degradation and true gas-phase ion dissociation . It is designed for analytical scientists requiring robust identification protocols for polymer additives and pharmaceutical impurities.

Chemical Profile & Ionization Properties[1][2][3]

| Property | Detail |

| IUPAC Name | N-(Hydroxymethyl)octadecanamide |

| Common Name | N-Methylol stearamide |

| Molecular Formula | |

| Exact Mass | 313.2981 Da |

| Structure | |

| Key Functional Group | N-Hydroxymethyl amide (Hemiamidal) |

| Lability | High; prone to reverse-formaldehyde condensation |

Ionization Suitability

-

Electron Ionization (EI): Suitable but prone to in-source degradation. The molecular ion (

) is often weak or absent.[1][2] -

Electrospray Ionization (ESI): Preferred for intact molecule detection. Forms stable

and -

Atmospheric Pressure Chemical Ionization (APCI): Useful for non-polar matrices but induces significant thermal fragmentation.

Fragmentation Mechanisms: The Core Analysis

The fragmentation of this compound is governed by two competing pathways: the Stearamide Reversion Pathway (dominant in GC-MS) and the Direct Amide Cleavage Pathway (observable in soft ionization LC-MS/MS).

Pathway A: The Deformylation Cascade (Thermal/EI)

In Gas Chromatography-Mass Spectrometry (GC-MS), the high temperature of the injection port (

-

Thermal Elimination:

-

Result: The mass spectrum observed is frequently that of Stearamide (MW 283), not the parent N-hydroxymethyl compound (MW 313).

-

-

Diagnostic Ions (Post-Deformylation):

-

m/z 283: Molecular ion of Stearamide (

). -

m/z 59: The McLafferty Rearrangement base peak (

). This is the hallmark of a primary amide with a -

m/z 72:

-cleavage product (

-

Pathway B: Intact Fragmentation (ESI-MS/MS)

Using Liquid Chromatography (LC-MS) with ESI avoids thermal degradation, allowing observation of the parent ion and specific daughter fragments.

-

Parent Ion Formation:

-

Observed as m/z 314.3 (

).

-

-

Primary Loss (Water vs. Formaldehyde):

-

Loss of

(m/z 296): Formation of the N-methylene iminium species ( -

Loss of

(m/z 284): Reversion to the protonated stearamide (

-

-

Acylium Ion Formation:

-

Cleavage of the amide bond generates the stearoyl cation.

-

m/z 267:

(Characteristic fatty chain marker).

-

Visualization of Fragmentation Pathways[3][6][7][8]

The following diagram maps the critical dissociation pathways, distinguishing between thermal artifacts and mass spectral fragmentation.

Figure 1: Mechanistic flow of thermal degradation vs. ESI-MS fragmentation for this compound.

Diagnostic Ion Table

Use this table to validate the identity of the compound in unknown samples.

| m/z (Daltons) | Ion Type | Origin/Mechanism | Significance |

| 314 | ESI Parent | Confirms intact N-hydroxymethyl structure. | |

| 336 | ESI Adduct | Common sodium adduct in LC-MS. | |

| 296 | Fragment | Loss of water; indicates hydroxyl group presence. | |

| 284 | Fragment | Loss of formaldehyde; reverts to amide backbone. | |

| 283 | EI Parent (Artifact) | Indicates thermal degradation to Stearamide. | |

| 267 | Acylium Ion | Confirms C18 fatty acid chain length. | |

| 59 | McLafferty | Base Peak in EI (if degraded to Stearamide). |

Validated Analytical Protocol

Method A: GC-MS (For Total Amide Content)

-

Caveat: This method will likely convert this compound to Stearamide. It is quantitative for the fatty chain but not the functional group.

-

Derivatization (Crucial Step): To detect the intact molecule by GC, you must silylate the hydroxyl group.

-

Reagent: BSTFA + 1% TMCS.

-

Reaction: 60°C for 30 mins.

-

Target Derivative: N-(Trimethylsilyloxymethyl)stearamide.

-

Shift: MW increases by 72 Da (TMS group). Look for m/z 385 (

of derivative).

-

Method B: LC-MS/MS (For Intact Speciation)

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

Note: Avoid ammonium buffers if possible to prevent adduct competition.

-

-

Gradient: High organic start (due to lipid nature). 80% B to 100% B over 10 mins.

-

Source Parameters:

-

Temp: < 300°C (Minimize in-source deformylation).

-

Cone Voltage: Low (20-30V).

-

References

-

PubChem. (n.d.).[3] Octadecanamide, N-(hydroxymethyl)- (Compound Summary). National Library of Medicine. Retrieved February 6, 2026, from [Link]

-

Horiike, M., et al. (1986).[4] Determination of the double bond positions in three dodecenol (Z) isomers by electron impact mass spectrometry. Journal of Mass Spectrometry. Retrieved from ]">https://www.researchgate.net

-

Lough, J. A. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids. PubMed.[3] Retrieved from [Link]

-

ChemGuide. (2023). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

Sources

Thermal Degradation Profile of N-(Hydroxymethyl)stearamide

The following technical guide provides an in-depth analysis of the thermal degradation profile of N-(Hydroxymethyl)stearamide (N-HMS). It is structured to serve researchers and drug development professionals requiring precise mechanistic understanding and experimental validation standards.

CAS Registry Number: 3370-35-2 Synonyms: N-Methylolstearamide, N-(Hydroxymethyl)octadecanamide Molecular Formula: C₁₉H₃₉NO₂

Executive Technical Summary

This compound (N-HMS) is a reactive fatty acid amide derivative characterized by the presence of a methylol (-CH₂OH) group attached to the amide nitrogen. Unlike simple fatty amides (e.g., stearamide) which degrade primarily via skeletal breakdown, N-HMS exhibits a biphasic thermal profile :

-

Reactive Phase (110°C – 170°C): Condensation and cross-linking dominated by the N-methylol functionality, releasing formaldehyde and water.

-

Degradative Phase (>250°C): Irreversible scission of the alkyl chain and amide backbone.

For pharmaceutical and material science applications, the "degradation" onset is effectively the cross-linking onset (~120°C), as this alters solubility and chemical identity before gross pyrolytic decomposition occurs.

Thermochemical Mechanism

The thermal stability of N-HMS is governed by the lability of the N-C bond in the methylol group. The degradation pathway is not a simple bond scission but a cascade of condensation reactions.

Primary Degradation Pathway (Condensation)

Upon heating above its melting point (~110°C), N-HMS undergoes self-condensation. This is the primary failure mode for stability but the desired mechanism for textile/paper curing applications.

-

Ether Linkage Formation: Two N-HMS molecules condense to form an ether bridge, releasing water.

-

Methylene Bridge Formation: At higher temperatures or prolonged heating, the ether linkage collapses or N-HMS reacts directly to form N,N'-methylenebis(stearamide) (MBS), releasing formaldehyde.

Reverse Methylolation

The equilibrium between N-HMS and its precursors (stearamide + formaldehyde) shifts thermally.

Visualized Reaction Pathway

The following diagram illustrates the competitive and sequential pathways occurring during thermal stress.

Figure 1: Thermal reaction cascade of this compound showing the transition from melting to cross-linking (MBS formation) and volatile release.

Thermal Analysis Profile (TGA & DSC)

The following data summarizes the expected thermal events. Note that "degradation" in TGA often overlaps with "reaction" in this specific compound class.

Quantitative Thermal Events

| Temperature Range | Event Type | Phenomenon | Mass Loss (TGA) | Heat Flow (DSC) |

| 107°C – 112°C | Phase Change | Melting ( | None | Sharp Endotherm |

| 120°C – 170°C | Reaction | Self-Condensation / Curing | ~5-8% (Loss of H₂O, HCHO) | Broad Exotherm (Masked by evaporation) |

| 235°C | Safety Limit | Flash Point | N/A | N/A |

| >250°C | Decomposition | Skeletal Degradation | Rapid Mass Loss (>80%) | Complex Exotherms |

Interpretation of TGA Data

-

Step 1 (120-170°C): A minor mass loss step corresponding to the stoichiometry of water and formaldehyde release. If the sample is held isothermally here, it converts to the chemically distinct methylene-bis-stearamide.

-

Step 2 (>250°C): The major mass loss step where the aliphatic stearyl chains break down.

Experimental Protocols for Validation

To generate valid, reproducible thermal profiles for N-HMS, specific protocols must be followed to account for volatile release and pressure effects.

Thermogravimetric Analysis (TGA)

Objective: Quantify volatile release (formaldehyde/water) vs. skeletal decomposition.

-

Sample Prep: 5–10 mg of N-HMS powder. Avoid compacting to allow gas escape.

-

Crucible: Alumina (open) to prevent secondary reactions of evolved formaldehyde with the pan.

-

Atmosphere: Nitrogen (

) purge at 50 mL/min to remove volatiles immediately. -

Ramp Rate: 10°C/min from 40°C to 600°C.

-

Note: For kinetic analysis of the curing reaction, use rates of 2, 5, 10, and 20°C/min.

-

Differential Scanning Calorimetry (DSC)

Objective: Distinguish melting (physical) from cross-linking (chemical).

-

Sample Prep: 2–5 mg encapsulated.

-

Pan Configuration (Critical):

-

Run 1 (Pinhole Lid): Allows volatiles to escape. Will show melting endotherm followed by reaction exotherm/evaporation endotherm.

-

Run 2 (Hermetically Sealed): Suppresses volatile loss. This forces the equilibrium back, potentially shifting the degradation onset higher or revealing the true reaction exotherm without evaporative cooling interference.

-

-

Cycle: Heat from 25°C to 200°C at 10°C/min.

Analytical Workflow Diagram

Figure 2: Recommended analytical workflow to decouple physical melting from chemical degradation events.

Implications for Research & Development

Safety & Toxicology (Formaldehyde)

The thermal degradation of N-HMS inevitably releases formaldehyde. In a closed system (e.g., drug formulation or sealed storage), this can lead to:

-

API Incompatibility: Cross-linking of gelatin capsules or reaction with amine-containing Active Pharmaceutical Ingredients (APIs).

-

Regulatory Limits: Formaldehyde levels must be monitored if the material is subjected to temperatures >100°C during processing.

Storage Stability

N-HMS should be stored at 2–8°C . At ambient temperatures, slow hydrolysis or condensation can occur, leading to "aging"—an increase in melting point and insolubility due to the formation of methylene-bis-stearamide dimers.

Formulation Utility

In drug delivery, the "degradation" mechanism can be exploited. The cross-linking reaction can be used to form hydrophobic shells or sustained-release matrices, provided the formaldehyde release is managed or scavenged.

References

-

Abo-Shosha, M. H., et al. (2008).[1] Paraffin Wax Emulsion as Water Repellent for Cotton/Polyester Blended Fabric.[1] Journal of Industrial Textiles. (Discusses the cross-linking mechanism of N-methylol stearamide). Retrieved from [Link][1]

-

ChemBK. (n.d.). 3370-35-2 Physical Properties and Decomposition. Retrieved from [Link]

Sources

Mechanism and Synthesis of N-(Hydroxymethyl)stearamide: A Technical Guide

Executive Summary

N-(Hydroxymethyl)stearamide (N-HMS), also known as N-methylol stearamide, is a critical intermediate in the formulation of hydrophobic textile finishes, paper coatings, and crosslinking agents. Its synthesis involves the hydroxymethylation of stearamide with formaldehyde. While the reaction appears chemically simple, the process is governed by a delicate equilibrium. Failure to control kinetic and thermodynamic parameters results in the formation of the thermodynamically stable—but often unwanted—impurity, N,N'-methylenebisstearamide (EBS).

This guide provides a mechanistic breakdown of the formation of N-HMS, a self-validating experimental protocol, and the characterization metrics required to ensure high purity.

Theoretical Framework: The Reaction Mechanism[1][2]

The formation of this compound is a nucleophilic addition reaction, typically catalyzed by a base. The reaction is reversible, meaning the isolation of the product requires shifting the equilibrium toward the N-methylol species.

The Chemical Pathway

The reaction proceeds through the deprotonation of the amide nitrogen, followed by a nucleophilic attack on the carbonyl carbon of formaldehyde.

Reaction Equation:

Mechanistic Steps

-

Activation: The base removes a proton from the amide nitrogen, creating a resonance-stabilized amidate anion.

-

Nucleophilic Attack: The nitrogen anion attacks the electrophilic carbonyl carbon of the formaldehyde.

-

Protonation: The resulting alkoxide intermediate abstracts a proton from the solvent (typically water or alcohol) to form the final N-hydroxymethyl product and regenerate the base catalyst.

Figure 1: Base-catalyzed mechanism for the formation of this compound.

Kinetic & Thermodynamic Control

To successfully synthesize N-HMS, one must navigate the competition between the desired methylolation and the side reaction forming the bis-amide.

Key Control Parameters

| Parameter | Optimal Range | Mechanistic Rationale |

| pH | 9.0 – 10.5 | High pH facilitates the formation of the amidate anion (nucleophile). Low pH (<7) catalyzes the condensation of two methylol groups into the methylene-bis dimer. |

| Temperature | 60°C – 80°C | Sufficient heat is required to solubilize stearamide (MP ~109°C) in the solvent system. Excessive heat (>100°C) promotes crosslinking (curing). |

| Stoichiometry | 1:1.2 to 1:1.5 | Excess formaldehyde (1.2–1.5 eq) drives the equilibrium to the right (Le Chatelier’s principle) and suppresses the reaction of product with unreacted amide. |

| Solvent | Ethanol/Water or IPA | Stearamide is hydrophobic; Formaldehyde is hydrophilic. A co-solvent system is essential for phase homogeneity. |

Experimental Protocol

Safety Warning: Formaldehyde is a known carcinogen and sensitizer. Work must be performed in a fume hood with appropriate PPE.

Materials

-

Substrate: Stearamide (>95% purity).

-

Reagent: Paraformaldehyde (95%) or Formalin (37% aq). Note: Paraformaldehyde is preferred to control water content.

-

Catalyst: Sodium Hydroxide (NaOH) or Triethylamine (TEA).

-

Solvent: Isopropyl Alcohol (IPA) or Ethanol (95%).

Synthesis Workflow

-

Dissolution: Charge a 3-neck round-bottom flask with Stearamide (0.1 mol) and IPA (150 mL). Heat to 75°C under stirring until the amide is fully dissolved.

-

Basification: Adjust pH to 9.5–10.0 using 1M NaOH or TEA.

-

Addition: Add Paraformaldehyde (0.15 mol, 1.5 eq) slowly to the mixture.

-

Reaction: Reflux at 80°C for 2–4 hours. Monitor clarity; the solution should become clear as the paraformaldehyde depolymerizes and reacts.

-

Quenching: Cool the solution to room temperature. The product may precipitate. If not, concentrate via rotary evaporation.

-

Purification: Recrystallize from hot ethanol to remove unreacted stearamide and paraformaldehyde residues.

Figure 2: Process flow for the synthesis of this compound.

Characterization & Validation

A self-validating system requires confirming the formation of the N-CH2-O bond and the absence of the N-CH2-N bond (Bis-amide).

Spectroscopic Signatures[3]

| Technique | Feature | This compound | Stearamide (Starting Material) | Methylenebisstearamide (Impurity) |

| 1H NMR | N-CH2 -O | 4.7 - 4.8 ppm (Doublet/Broad) | Absent | Absent |

| 1H NMR | N-CH2 -N | Absent | Absent | 4.4 - 4.5 ppm (Triplet/Multiplet) |

| FTIR | O-H Stretch | ~3300 cm⁻¹ (Broad) | Absent | Absent |

| FTIR | Amide I | ~1640 cm⁻¹ | ~1650 cm⁻¹ | ~1635 cm⁻¹ |

Quality Control Logic

-

Solubility Check: N-HMS is more soluble in hot ethanol than the bis-amide. If a significant insoluble fraction remains in boiling ethanol, it is likely the bis-stearamide impurity.

-

Melting Point: Pure Stearamide melts at ~109°C. N-HMS typically exhibits a broader melting range or a slightly lower melting point due to the disruption of crystal lattice hydrogen bonding, though crosslinking upon heating can complicate this measurement. DSC (Differential Scanning Calorimetry) is recommended over capillary melting point apparatus to observe the endotherm without inducing thermal crosslinking during the test.

Troubleshooting: The Bis-Amide Trap

The most common failure mode is the formation of N,N'-methylenebisstearamide (EBS).

Mechanism of Side Reaction:

Under acidic conditions or high temperatures, the hydroxyl group of N-HMS becomes protonated (

Corrective Actions:

-

Maintain Alkalinity: Ensure pH never drops below 8.0 during the reaction.

-

Avoid Acidic Workup: Do not wash the product with acid to neutralize; use water or a buffer.

-

Temperature Limit: Do not dry the product at temperatures >80°C, as this can trigger solid-state condensation (curing).

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Swidler, R., & Gantz, G. M. (1956). Action of Formaldehyde on Amides. Journal of the American Chemical Society, 78(8), 1763. Link

-

Bayer, A. G. (1991). Flame retardant composition and method of use. European Patent EP0444647A1. (Industrial application and curing conditions of N-methylol stearamide). Link

-

Chattopadhyay, D. P., & Patel, B. H. (2016). Chemistry of Textile Auxiliaries. In Textile Auxiliaries.[1] (Discussion on N-methylol compounds in water repellency).

- Dunn, A. S. (1974). The Chemistry of N-Methylol Amides. Die Makromolekulare Chemie, 175, 317-325.

Sources

Technical Monograph: N-(Hydroxymethyl)stearamide (CAS 3370-35-2)

Reactive Lipid Architectures for Surface Modification and Controlled Release Matrices [1]

Executive Summary

N-(Hydroxymethyl)stearamide (N-MS), also known as N-Methylol stearamide, represents a critical class of "reactive lipids." Unlike standard fatty acid amides (e.g., stearamide) which function primarily as passive lubricants or slip agents, N-MS possesses a latent reactive center—the N-methylol group (

This moiety allows the molecule to function as a covalent surface modifier and a cross-linking agent under specific thermal or acidic triggers.[2] For researchers in drug delivery and medical device engineering, N-MS offers a unique mechanism to impart hydrophobicity to hydrophilic substrates (cellulose, starch, gelatin) or to tune the dissolution rates of polymeric matrices via cross-linking, provided that formaldehyde release is strictly managed.

Physicochemical Architecture

The molecule combines a lipophilic C18 tail with a reactive hydrophilic head group.[2] This amphiphilic structure drives its self-assembly at interfaces, while the methylol group provides the "locking" mechanism.

Table 1: Critical Physicochemical Properties

| Property | Value | Relevance to R&D |

| CAS Number | 3370-35-2 | Unique identifier for regulatory filing.[2] |

| Molecular Formula | Stoichiometry for reaction planning. | |

| Molecular Weight | 313.52 g/mol | Calculation of molar equivalents in synthesis.[2] |

| Melting Point | 108–112°C | Processing window; typically applied as a melt or hot dispersion.[2] |

| Solubility (Water) | Insoluble | Ideal for creating water-resistant barriers.[2] |

| Solubility (Organic) | Soluble in hot ethanol, chloroform, pyridine | Required solvents for purification and coating formulations.[2] |

| Reactivity | Acid-catalyzed condensation | Forms methylene bridges ( |

Mechanistic Action: The N-Methylol Switch

The utility of N-MS lies in its "switchable" reactivity. It is relatively stable under neutral or basic conditions but becomes an electrophile in the presence of acid catalysts or high heat (

Mechanism of Action[3][4]

-

Activation: Protonation of the hydroxyl group leads to the loss of water.

-

Intermediate Formation: Generation of a highly reactive N-acyliminium ion .

-

Coupling: This electrophile attacks nucleophiles (hydroxyls on cellulose/starch or amides on proteins/other stearamide molecules).[2]

Figure 1: Acid-catalyzed activation pathway of this compound leading to covalent cross-linking.

Synthesis & Purification Protocol

Objective: Synthesize high-purity N-MS monomer while preventing premature polymerization (formation of methylene-bis-stearamide).

Expert Insight: The reaction must be base-catalyzed . Acid catalysis during synthesis will immediately drive the reaction to the dimer (cross-linked) stage, resulting in an insoluble waxy brick rather than the reactive monomer.

Reagents

-

Stearamide (98% purity)[3]

-

Paraformaldehyde (95%+)

-

Catalyst: Sodium Hydroxide (NaOH) or Triethylamine

-

Solvent: Ethanol (95%) or Isopropanol

Step-by-Step Workflow

-

Dispersion: In a 3-neck round-bottom flask equipped with a reflux condenser and thermometer, dissolve 0.1 mol Stearamide in 150 mL Ethanol at 60–70°C .

-

Basification: Adjust pH to 8.5–9.0 using dilute NaOH. Crucial: High pH stabilizes the methylol group.

-

Addition: Add 0.12 mol Paraformaldehyde (slight excess).

-

Reaction: Reflux gently at 75°C for 2–4 hours. The solution should become clear as paraformaldehyde depolymerizes and reacts.

-

Quenching: Cool the solution rapidly to room temperature.

-

Crystallization: The product precipitates upon cooling.[2] Filter the white crystals.[2]

-

Purification: Recrystallize from hot ethanol to remove unreacted formaldehyde.

-

Drying: Vacuum dry at 40°C (Do not exceed 60°C to prevent self-condensation).[2]

Validation:

-

FTIR: Look for the appearance of the broad -OH stretch (~3300 cm⁻¹) and the amide carbonyl shift.[4] Absence of the amine doublet of stearamide confirms conversion.

Applications in Drug Development & Material Science[2]

A. Controlled Release Matrices (Cross-linking)

N-MS is used to modify the permeability of gelatin or starch-based capsules.[2] By introducing N-MS into the melt, subsequent curing (heating) cross-links the polymer chains.

-

Benefit: Reduces swelling rate and delays API release (enteric-like properties).[2]

-

Protocol: Blend 1-3% w/w N-MS into the polymer melt. Cure at 110°C for 20 mins.

B. Hydrophobic Surface Functionalization

Used to coat excipients or medical device surfaces to prevent moisture uptake.[2]

-

Mechanism: The methylol group reacts with surface hydroxyls, anchoring the C18 tail outward. This creates a "molecular brush" that repels water.[2]

Figure 2: Workflow for surface modification using this compound.

Safety, Toxicity, and Handling (Critical)

The Formaldehyde Risk:

this compound is a formaldehyde donor . Upon hydrolysis or thermal decomposition, it releases formaldehyde (

-

GHS Classification: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]

-

Pharma Relevance: If used in drug formulations, the final product must be tested for residual formaldehyde content (limit typically <0.1% or governed by specific ICH Q3C guidelines depending on dose).

Handling Protocols:

-

Ventilation: Always handle in a fume hood.[2]

-

PPE: Nitrile gloves and N95/P100 respirator if dust is generated.

-

Storage: Keep cool (<25°C) and dry. Moisture catalyzes hydrolysis, releasing formaldehyde gas inside the container.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76896, Octadecanamide, N-(hydroxymethyl)-. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: this compound.[1][2] Retrieved from [Link]

- U.S. Patent Office.Method for producing N-methylol amides (General Reaction Mechanisms). US Patent 5220065A.

Sources

A Technical Guide to Purity Standards for Research-Grade N-(Hydroxymethyl)stearamide

Abstract

N-(Hydroxymethyl)stearamide is a fatty acid amide with emerging applications in biomedical research and drug development. As with any research chemical, its purity is paramount to ensure the validity, reproducibility, and safety of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the purity standards for research-grade this compound. It delves into the potential impurities arising from its synthesis, outlines a suite of analytical techniques for purity assessment, and proposes benchmark purity specifications for its use in a research environment. This guide is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

The Critical Role of Purity in Research Applications

The integrity of scientific research and the successful development of new therapeutics are fundamentally reliant on the quality of the starting materials. High-purity chemicals are essential for ensuring the efficacy, safety, and consistency of pharmaceutical products and research findings.[1] In the context of this compound, impurities can:

-

Alter Biological Activity: Impurities may possess their own biological activity, leading to misleading or erroneous experimental results.

-

Introduce Toxicity: Even trace amounts of certain impurities can be toxic to cells or organisms, compromising the safety of in vitro and in vivo studies.

-

Affect Physicochemical Properties: The presence of extraneous substances can change the solubility, stability, and other physical characteristics of this compound, impacting experimental conditions.

-

Hinder Reproducibility: The use of impure materials is a significant contributor to the lack of reproducibility in scientific research, a critical issue in the scientific community.

Therefore, a thorough understanding and rigorous control of the purity of research-grade this compound are not merely a matter of good practice but a scientific necessity.

Potential Impurities in this compound

The impurity profile of a chemical is often a reflection of its synthetic route. This compound is typically synthesized through the reaction of stearamide with formaldehyde.[2] Based on this, potential impurities can be categorized as follows:

-

Starting Materials: Unreacted stearamide and residual formaldehyde.

-

By-products: Products from side reactions, such as the formation of N,N'-methylenebis(stearamide) if an excess of formaldehyde is used or under certain reaction conditions.

-

Degradation Products: N-(Hydroxymethyl) compounds can be unstable under certain conditions, potentially reverting to the starting amide and formaldehyde, especially under alkaline conditions.[3]

-

Residual Solvents: Solvents used in the synthesis and purification process that are not completely removed.[4]

-

Inorganic Impurities: Catalysts, reagents, and salts used during the synthesis and workup.[4][5]

The following diagram illustrates the synthesis of this compound and highlights potential impurities.

Caption: Synthesis of this compound and potential impurities.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is necessary to comprehensively assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of non-volatile and thermally labile compounds. A reverse-phase HPLC method is well-suited for this compound.

Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

Exemplary Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-